Ethyl 2-octynoate
Overview
Description
Ethyl 2-octynoate is a chemical compound with the molecular formula C10H16O2 . It is also known by other names such as Ethyl heptyne carboxylate and 2-Octynoic acid, ethyl ester . The CAS Registry Number for Ethyl 2-octynoate is 10519-20-7 .
Molecular Structure Analysis
The molecular weight of Ethyl 2-octynoate is 168.2328 g/mol . The IUPAC Standard InChI for Ethyl 2-octynoate is InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-7H2,1-2H3 . The IUPAC Standard InChIKey is QPMDWYXUSMRVKT-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Ethyl 2-octynoate has a molecular weight of 168.23 g/mol . It has a XLogP3-AA value of 3.5, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 5 rotatable bonds . The exact mass and monoisotopic mass of Ethyl 2-octynoate are both 168.115029749 g/mol . The topological polar surface area is 26.3 Ų .
Scientific Research Applications
Interactions in Crystal Packing
The study by Zhang, Wu, and Zhang (2011) explored the crystal packing of ethyl cyanoamino propenoates, emphasizing nonhydrogen bonding interactions like N⋯π and O⋯π, which are crucial for understanding molecular assembly and design in materials science (Zhenfeng Zhang et al., 2011).
Metal Organic Precursors
Mishra, Daniele, and Hubert-Pfalzgraf (2007) reviewed the applications of metal alkanoates, including those with medium-chain lengths like ethyl 2-ethylhexanoate. These compounds serve as metal-organic precursors in materials science, demonstrating their significance in catalyst development and the painting industry for their drying properties (Shashank Mishra et al., 2007).
Synthetic Chemistry
In synthetic chemistry, ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate was investigated for its ability to undergo transformation into furan-2-one sequences, highlighting the role of ethyl esters in facilitating complex organic reactions and product formation (L. Sobenina et al., 2011).
Catalysis and Chemical Synthesis
Colley et al. (2005) detailed the kinetics and mechanism of ethyl ethanoate synthesis over a Cu/Cr2O3 catalyst, providing insights into the industrial production processes of esters and the optimization of catalysts for chemical manufacturing (S. Colley et al., 2005).
Corrosion Inhibition
El-Lateef, Abdallah, and Ahmed (2019) synthesized Ethyl 2-(1,2,3,6-tetrahydro-6-oxo-2-thioxopyrimidin-4-yl)ethanoate and evaluated its performance as a corrosion inhibitor on carbon steel. This study underscores the application of ethyl esters in protecting metals against corrosion, an essential aspect of materials preservation and engineering (H. M. El-Lateef et al., 2019).
Safety And Hazards
Ethyl 2-octynoate is a highly flammable liquid and vapor . It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use only outdoors or in a well-ventilated area and keep away from heat, sparks, open flames, and hot surfaces . Personal protective equipment should be used, including chemical impermeable gloves .
properties
IUPAC Name |
ethyl oct-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMDWYXUSMRVKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065104 | |
Record name | Ethyl 2-octynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065104 | |
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Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-octynoate | |
CAS RN |
10519-20-7 | |
Record name | Ethyl 2-octynoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10519-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 2-octynoate | |
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Record name | Ethyl 2-octynoate | |
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Record name | 2-Octynoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Ethyl 2-octynoate | |
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Record name | Ethyl oct-2-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.949 | |
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Record name | ETHYL 2-OCTYNOATE | |
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